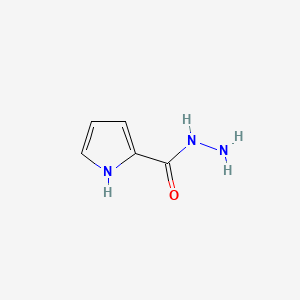

1h-Pyrrole-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIAWPZQJCAPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300043 | |

| Record name | 1h-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50269-95-9 | |

| Record name | 50269-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrole-2-carbohydrazide: Chemical Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2-carbohydrazide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrrole ring is a fundamental scaffold found in numerous biologically active molecules, including natural products and synthetic drugs.[1] The incorporation of a carbohydrazide functional group at the 2-position of the pyrrole ring provides a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases and other heterocyclic systems. These derivatives have garnered significant interest due to their diverse pharmacological activities, which include antibacterial, antifungal, anthelmintic, antimycobacterial, antioxidant, and antiproliferative properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound, along with insights into the biological pathways targeted by its derivatives.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered pyrrole ring with a carbohydrazide group (-CONHNH2) attached at the second carbon atom. The presence of both the pyrrole ring and the hydrazide moiety imparts unique chemical reactivity and biological activity to the molecule and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O | [4] |

| Molecular Weight | 125.13 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 50269-95-9 | [4] |

| Melting Point | 232 °C or 236-238 °C | [5] |

| Physical Form | Solid | |

| pKa (predicted) | 13.29 ± 0.10 | [5] |

| XlogP (predicted) | -0.1 | [6] |

| InChI | InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | [4] |

| SMILES | C1=CNC(=C1)C(=O)NN | [4] |

Spectral Data

The structural characterization of this compound and its derivatives is typically achieved through various spectroscopic techniques. While detailed spectral data for the parent compound is not extensively published, representative data for its derivatives provide valuable insights.

| Spectroscopic Data for a Representative Derivative (3-ethoxy-4-hydroxy benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide) | |

| FTIR (KBr, cm⁻¹) | 3451.54 (pyrrole N-H Stretch), 3274.54 (O-H Stretch), 3085.55 (aromatic C-H Stretch), 1855.19 (C=O Stretch), 1635.34 (N-H aromatic bend), 1187.94 (C-N Stretch) |

| ¹H NMR (400MHz, DMSO) δ(ppm) | 7.0 (s, 1H, CH pyrrole), 5.0 (s, 1H, NH pyrrole), 8.0 (s, 1H, NH), 8.1 (s, 1H, CH), 7.0 (d, 1H, CH), 6.7 (d, 1H, CH), 5.0 (m, 1H, OH), 1.33 (d, 5H, C₂H₅) |

Note: The provided spectral data is for a derivative of this compound and is intended to be illustrative of the types of signals expected.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Synthesis from Ethyl 1H-pyrrole-2-carboxylate

This method involves the hydrazinolysis of the corresponding ethyl ester.

Experimental Procedure: [1]

-

To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate.

-

Add 0.5 mL of hydrazine hydrate (80% in water) to the flask.

-

Heat the reaction mixture to 70°C and maintain this temperature for 45 minutes with continuous stirring.

-

After 45 minutes, cool the mixture to room temperature. A suspension will form.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether (Et₂O).

-

Purify the crude product by recrystallization from absolute ethyl alcohol.

-

The expected yield of this compound is approximately 0.113 g (90%).

Synthesis from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone

This alternative synthesis involves the reaction of a trichloromethyl ketone derivative of pyrrole with hydrazine hydrate.

Experimental Procedure:

Biological Activity and Signaling Pathways of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively studied for their biological activities. A significant area of investigation is their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Derivatives of this compound, especially benzylidine derivatives, have been designed and synthesized as inhibitors of the enzyme Enoyl-Acyl Carrier Protein Reductase (ENR).[7] ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of long-chain fatty acids that are essential components of the bacterial cell membrane.[8][9] The FAS-II pathway is absent in mammals, making ENR an attractive target for the development of selective antibacterial drugs.[7]

The inhibition of ENR by these pyrrole derivatives disrupts the fatty acid synthesis cycle, leading to a depletion of essential fatty acids and ultimately inhibiting bacterial growth. This mechanism is similar to that of the well-known antitubercular drug isoniazid, which also targets the FAS-II pathway.

Conclusion

This compound is a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carbohydrazide group allow for the creation of large libraries of derivatives with diverse biological activities. The demonstrated efficacy of its derivatives as inhibitors of the bacterial enzyme ENR highlights the potential of this chemical class in the development of novel antimicrobial agents. This technical guide provides foundational information for researchers and drug development professionals interested in exploring the chemistry and therapeutic applications of this compound and its analogues. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to translate their promising in vitro activities into clinically effective therapeutics.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 50269-95-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 7. vlifesciences.com [vlifesciences.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 1H-Pyrrole-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 1H-Pyrrole-2-carbohydrazide. This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1][2][3][4][5] |

| Molecular Weight | 125.13 g/mol | [1][2][6] |

| Melting Point | 232 °C | [2][4] |

| 236 - 238 °C | [6] | |

| Physical Form | Solid | [6] |

| logP (computed) | -0.1 | [1] |

| pKa | Referenced, specific value not cited | [2] |

| InChI Key | FQIAWPZQJCAPSW-UHFFFAOYSA-N | [1][3][6] |

| SMILES | C1=CNC(=C1)C(=O)NN | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. The following protocols have been reported in the literature.

Synthesis from Ethyl 1H-pyrrol-2-carboxylate

A straightforward and high-yield synthesis involves the reaction of ethyl 1H-pyrrol-2-carboxylate with hydrazine hydrate.[7]

Procedure:

-

To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.5 mL of hydrazine hydrate (80% in water) and 0.1392 g (1 mmol) of ethyl 1H-pyrrol-2-carboxylate.[7]

-

Heat the mixture to 70°C for 45 minutes.[7]

-

Cool the mixture to room temperature, allowing a suspension to form.[7]

-

Filter the resulting solid, wash with diethyl ether (Et₂O), and recrystallize from absolute ethyl alcohol to obtain this compound.[7]

A yield of 90% has been reported for this method.[7]

Synthesis from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone

An alternative synthesis route utilizes 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone and an excess of hydrazine hydrate.[8]

Procedure:

-

Combine 0.1 mol of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with 15 mol of 99% hydrazine hydrate.[8]

-

Stir and reflux the reaction mixture for 6 hours.[8]

-

After cooling to room temperature, pour the mixture into ice-cold water.[8]

-

The resulting solid product is collected by filtration and washed with water.[8]

Visualizing Synthesis and Biological Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a precursor to biologically active compounds.

This compound is a key intermediate in the synthesis of various derivatives, notably Schiff bases, which have shown a wide range of biological activities.

The pyrrole nucleus and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antitumor, analgesic, antitubercular, anti-inflammatory, and antiallergic properties.[7] Derivatives of this compound, such as Schiff bases, have been synthesized and screened for various pharmacological activities, including antibacterial, antifungal, and anthelmintic actions.[8][9] Furthermore, novel pyrrole derivatives have demonstrated antioxidant activity against neurotoxicity.[10] The hydrazone moiety is also a recognized pharmacophore with diverse biological properties, and its incorporation into the pyrrole structure is a key strategy in drug design.[11]

References

- 1. This compound | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 50269-95-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. guidechem.com [guidechem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 50269-95-9 [sigmaaldrich.com]

- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ProQuest [proquest.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. brieflands.com [brieflands.com]

- 11. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Pyrrole-2-carbohydrazide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrole-2-carbohydrazide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details the molecule's fundamental properties, experimental synthesis protocols, and explores its diverse biological activities and associated signaling pathways.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a pyrrole ring linked to a hydrazide group. This structure serves as a valuable scaffold for the synthesis of more complex molecules with a wide range of pharmacological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₇N₃O | [1][2][3][4][5] |

| Molecular Weight | 125.13 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][3][4] |

| CAS Number | 50269-95-9 | [1][2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 236 - 238 °C | [1] |

Experimental Protocols: Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. Below are detailed protocols from scientific literature.

Direct Synthesis from Ethyl 1H-pyrrole-2-carboxylate

This protocol outlines a high-yield, one-step synthesis of the title compound.

Experimental Procedure: [6]

-

To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.5 mL of hydrazine hydrate (80% in water) and 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate.

-

Elevate the temperature of the mixture to 70°C and maintain for 45 minutes.

-

Cool the mixture to room temperature, allowing a suspension to form.

-

Filter the resulting solid, wash with diethyl ether (Et₂O), and recrystallize from absolute ethyl alcohol.

-

The expected yield of this compound is approximately 0.113 g (90%).

Figure 1. Workflow for the direct synthesis of this compound.

Synthesis of Benzylidene Pyrrole-2-carbohydrazide Derivatives

This multi-step protocol is employed for creating derivatives, particularly for screening for biological activities like antimycobacterial properties.[7]

Step 1: Formation of Acid Hydrazide [7]

-

Place 1 mL of hydrazine hydrate in a test tube fitted with a reflux condenser.

-

Add 1 g of the starting pyrrole methyl carboxylate ester dropwise.

-

Heat the mixture under reflux for 15 minutes to form the carbohydrazide intermediate.

Step 2: Formation of Schiff Base (Benzylidene Derivative) [7][8]

-

Reflux equimolar quantities of the synthesized carbohydrazide and a substituted aromatic aldehyde in alcohol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Continue refluxing for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified, often by recrystallization.

Biological Activities and Signaling Pathways

Pyrrole-based structures, including this compound and its derivatives, are recognized for a wide spectrum of biological activities.[6][8] These compounds and their derivatives have demonstrated potential as antibacterial, antifungal, antitumor, anti-inflammatory, and neuroprotective agents.[6][7][8][9][10]

Table 2: Overview of Biological Activities of Pyrrole-Carbohydrazide Derivatives

| Activity | Target/Mechanism | References |

| Anticancer | Inhibition of TNIK (Wnt pathway), FGFR signaling, LSD1 | [9] |

| Antimycobacterial | Inhibition of Enoyl-acyl carrier protein reductase (ENR) | [7] |

| Anti-inflammatory | Inhibition of COX-1 / COX-2 enzymes | [8][10] |

| Neuroprotective | Antioxidant properties, modulation of enzymes in neurodegenerative diseases | [9][10] |

Anticancer Mechanisms: Inhibition of Kinase Signaling Pathways

Derivatives of the pyrrole scaffold have been identified as potent inhibitors of key protein kinases that are often dysregulated in cancer.[9]

-

Wnt Signaling Pathway: Certain 1H-pyrrolo[2,3-b]pyridine derivatives act as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK). TNIK is a critical component of the Wnt signaling pathway, which is frequently hyperactivated in cancers like colorectal cancer. Inhibition of TNIK can suppress cancer cell proliferation and migration.[9]

-

FGFR Signaling Pathway: Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically developed to inhibit this pathway.[9]

Figure 2. Inhibition of Oncogenic Signaling by Pyrrole Derivatives.

Antimycobacterial Activity: Targeting Fatty Acid Synthesis

The emergence of drug-resistant tuberculosis necessitates the development of novel antimycobacterial agents. The enzyme Enoyl-acyl carrier protein reductase (ENR), which is essential for the type II fatty acid synthesis (FAS) system in bacteria, has been identified as a promising drug target.[7] The bacterial ENR is structurally distinct from mammalian fatty acid biosynthesis enzymes, allowing for selective targeting. Benzylidene pyrrole-2-carbohydrazide derivatives have been specifically designed and synthesized as inhibitors of ENR, showing potential as new antitubercular drugs.[7]

References

- 1. This compound | 50269-95-9 [sigmaaldrich.com]

- 2. 50269-95-9|this compound|BLD Pharm [bldpharm.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vlifesciences.com [vlifesciences.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. benchchem.com [benchchem.com]

- 10. brieflands.com [brieflands.com]

Spectroscopic Profile of 1H-Pyrrole-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

IUPAC Name: 1H-pyrrole-2-carbohydrazide Molecular Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol CAS Number: 50269-95-9

Spectroscopic Data Summary

Due to the limited availability of a complete, published experimental dataset for this compound, the following tables provide expected and observed values based on data from its derivatives and related pyrrole compounds.

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| Pyrrole N-H | ~11.0 - 12.0 | Broad singlet, chemical shift can be concentration-dependent. |

| Pyrrole H-5 | ~6.8 - 7.0 | Triplet or doublet of doublets. |

| Pyrrole H-3 | ~6.5 - 6.7 | Triplet or doublet of doublets. |

| Pyrrole H-4 | ~6.0 - 6.2 | Triplet or doublet of doublets. |

| Amide N-H | ~8.0 - 9.5 | Broad singlet. |

| Hydrazine -NH₂ | ~4.0 - 5.0 | Broad singlet. |

Note: These are estimated ranges based on the analysis of substituted this compound derivatives. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| Carbonyl C=O | ~160 - 165 |

| Pyrrole C-2 | ~125 - 130 |

| Pyrrole C-5 | ~115 - 120 |

| Pyrrole C-3 | ~108 - 112 |

| Pyrrole C-4 | ~105 - 108 |

Note: These are estimated ranges. The chemical shift of C-2 is significantly influenced by the carbohydrazide substituent.

Table 3: FT-IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Pyrrole) | ~3300 - 3400 | Medium, Sharp |

| N-H (Amide & Hydrazine) | ~3100 - 3300 | Strong, Broad |

| C=O (Amide I) | ~1640 - 1680 | Strong |

| N-H bend (Amide II) | ~1520 - 1570 | Medium |

| C-N stretch | ~1200 - 1350 | Medium |

| C-H (Aromatic) | ~3100 - 3150 | Medium |

Note: The N-H stretching region may show multiple overlapping bands. Data from derivatives of this compound show a pyrrole N-H stretch around 3200-3580 cm⁻¹ and a C=O amide stretch around 1770-1890 cm⁻¹.

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Ion [M]⁺ (Calculated) | 125.0589 | PubChem |

| Common Fragmentation Pathways | Loss of NH₂NH₂, loss of CONHNH₂ | Inferred from structure |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound[1]

A mixture of ethyl 1H-pyrrole-2-carboxylate (1 mmol) and hydrazine hydrate (0.5 mL, 80% in water) is heated to 70°C in a 25 mL round-bottomed flask with magnetic stirring for 45 minutes. The reaction mixture is then cooled to room temperature, leading to the formation of a suspension. The solid product is collected by filtration, washed with diethyl ether, and recrystallized from absolute ethanol to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small molecules and often results in extensive fragmentation, providing structural information.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or other mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound. While a complete experimental dataset for the parent compound remains elusive in the reviewed literature, the provided expected values and experimental protocols offer a solid foundation for researchers working with this compound. The synthesis is straightforward, and the characterization can be achieved using standard spectroscopic techniques. Further studies to publish a complete and detailed spectroscopic analysis of this compound would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the NMR Spectral Analysis of 1H-Pyrrole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1H-Pyrrole-2-carbohydrazide. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy and data from structurally related analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting.

Molecular Structure and NMR-Active Nuclei

This compound (C₅H₇N₃O) is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a carbohydrazide group. The key NMR-active nuclei for structural elucidation are ¹H (proton) and ¹³C (carbon-13).

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the pyrrole ring protons and the hydrazide group protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbohydrazide substituent. The following table summarizes the predicted ¹H NMR data in a common NMR solvent such as DMSO-d₆.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H5 | 6.8 - 7.0 | triplet or dd | J(H5-H4) ≈ 2.5, J(H5-H3) ≈ 1.5 | Most downfield of the ring protons due to proximity to the electron-withdrawing group and the ring nitrogen. |

| H3 | 6.5 - 6.7 | triplet or dd | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 | |

| H4 | 6.0 - 6.2 | triplet or dd | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 2.5 | Most upfield of the ring protons. |

| NH (Pyrrole) | 11.0 - 12.0 | broad singlet | - | The chemical shift of the pyrrole N-H is highly dependent on solvent and concentration. |

| NH (Hydrazide) | 9.0 - 10.0 | broad singlet | - | Exchangeable proton. |

| NH₂ (Hydrazide) | 4.3 - 4.5 | broad singlet | - | Exchangeable protons. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the hydrazide group will be significantly downfield.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 160 - 165 | Carbonyl carbon, most downfield. |

| C2 | 125 - 130 | Substituted pyrrole carbon, deshielded. |

| C5 | 115 - 120 | |

| C3 | 110 - 115 | |

| C4 | 105 - 110 |

Experimental Protocols

A standardized protocol for the preparation and analysis of this compound by NMR is crucial for obtaining reproducible and high-quality data.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to slow down the exchange of N-H protons, allowing for their observation. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but may result in broader N-H signals or exchange with the solvent.

-

Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-14 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Spectral Width: 0-180 ppm.

-

Structural Elucidation Workflow

The process of confirming the structure of this compound using NMR data follows a logical progression.

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the potential interactions of this compound is crucial. While specific pathways are determined experimentally, a logical relationship for its characterization can be visualized.

Caption: Logical relationships in the characterization and evaluation of this compound.

This guide provides a foundational understanding of the NMR spectral analysis of this compound. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.

An In-depth Technical Guide to the FT-IR Spectrum of 1H-Pyrrole-2-carbohydrazide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 1H-pyrrole-2-carbohydrazide and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrrole nucleus, including antibacterial, antitumor, analgesic, and anti-inflammatory properties.[1] FT-IR spectroscopy serves as a critical tool for the structural elucidation and characterization of these molecules. This guide presents key vibrational data, detailed experimental protocols for synthesis and spectral analysis, and a visual representation of the synthetic workflow.

Core FT-IR Spectral Data

The FT-IR spectra of this compound and its derivatives are characterized by distinct absorption bands corresponding to the various functional groups present in their structures. The pyrrole ring, the carbohydrazide moiety, and any substituent groups give rise to specific vibrational modes. The following tables summarize the key FT-IR absorption bands for the parent compound and a series of its 4,5-dibromo benzylidene derivatives.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3451.54 | Pyrrole N-H Stretch |

| 3274.54 | O-H Stretch (from residual water or intramolecular H-bonding) |

| 3085.55 | Aromatic C-H Stretch |

| 1855.19 | C=O Stretch (Amide I) |

| 1635.34 | N-H Bend (Amide II) |

| 1376.93 | C-O-H Bend |

| 1187.94 | C-N Stretch |

Data sourced from a study by Mote et al. (2015).[2]

Table 2: FT-IR Spectral Data for 4,5-dibromo-1H-pyrrole-2-carbohydrazide Derivatives

| Derivative Substitution | Pyrrole N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Amide C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 3,4-dihydroxy benzylidene | 3463.53 | 3070.12 | 1774.19 | 3262.97 (O-H Stretch), 1608.34 (N-H Bend), 1060.66 (C=N Stretch), 644.248 (C-Br Stretch) |

| 3-chloro benzylidene | 3202.18 | 3061.44 | 1769.37 | 1669.52 (N-H Bend), 1060.66 (C=N Stretch), 691.355 (C-Br Stretch) |

| 2-nitro benzylidene | 3523.31 | 3021.91 | 1817.58 | 1650.77 (N-H Bend), 1075.12 (C-N Stretch), 682.677 (C-Br Stretch) |

| 3-nitro benzylidene | 3580.08 | 3220.54 | 1897.61 | 1079.94 (C-N Stretch), 536.114 (C-Br Stretch) |

Data for derivatives sourced from a study by Mote et al. (2015).[2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its derivatives, as well as the procedure for acquiring FT-IR spectra.

Synthesis of this compound

The synthesis of the parent compound, this compound, is achieved through the hydrazinolysis of ethyl 1H-pyrrole-2-carboxylate.[1]

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

Hydrazine hydrate (80% in water)

-

Absolute ethyl alcohol

-

Diethyl ether (Et₂O)

-

25 mL round-bottomed flask

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 1 mmol of ethyl 1H-pyrrole-2-carboxylate (0.1392 g).

-

Add 0.5 mL of hydrazine hydrate (80% in water) to the flask.

-

Heat the reaction mixture to 70°C for 45 minutes with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting suspension to collect the solid product.

-

Wash the collected solid with diethyl ether (Et₂O).

-

Recrystallize the crude product from absolute ethyl alcohol to obtain pure this compound. A typical yield for this reaction is around 90%.[1]

Synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide Derivatives

The synthesis of the dibromo derivatives involves a multi-step process starting from pyrrole-2-carboxylic acid.[2]

Step 1: Bromination of Pyrrole-2-carboxylic Acid

-

Dissolve pyrrole-2-carboxylic acid in acetic acid and a small amount of carbon tetrachloride.

-

Cool the solution and add a solution of bromine in acetic acid dropwise while maintaining a low temperature.

-

The precipitated product, 4,5-dibromo-pyrrole-2-carboxylic acid, is collected and can be recrystallized from propanol.[2]

Step 2: Esterification

-

Mix 4,5-dibromo-pyrrole-2-carboxylic acid with absolute methanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to distill off the excess alcohol.

-

Pour the residue into water and extract the methyl ester with a suitable solvent like carbon tetrachloride.

-

Neutralize any remaining acid with sodium bicarbonate solution.[2]

Step 3: Formation of Acid Hydrazide

-

React the methyl 4,5-dibromo-pyrrole-2-carboxylate with hydrazine hydrate under reflux to form the carbohydrazide.[2]

Step 4: Synthesis of Benzylidene Derivatives

-

Reflux equimolar quantities of the 4,5-dibromo-1H-pyrrole-2-carbohydrazide and a substituted aromatic aldehyde in ethanol with a few drops of glacial acetic acid for several hours.

-

The resulting Schiff base derivatives can then be isolated and purified.[2][3]

FT-IR Spectroscopic Analysis

The FT-IR spectra of the synthesized compounds are typically recorded using the KBr pellet method.

Materials:

-

Synthesized compound (finely powdered)

-

Potassium bromide (KBr), spectroscopic grade, oven-dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Thoroughly grind 1-2 mg of the synthesized compound with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and press it under high pressure to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and its derivatives.

Caption: Synthetic pathway for this compound derivatives.

Caption: Workflow for FT-IR analysis of synthesized compounds.

References

Mass Spectrometry of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for pyrrole and hydrazide moieties. This guide covers ionization techniques, predicted fragmentation pathways, representative experimental protocols, and quantitative data to aid in the identification and characterization of this compound and its analogues.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound (C₅H₇N₃O), the analysis hinges on the choice of ionization method and the interpretation of the resulting fragmentation patterns to elucidate its structure.

Ionization Techniques:

The selection of an appropriate ionization technique is critical and depends on the analyte's volatility and thermal stability.[1]

-

Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV).[1] This method is well-suited for volatile and thermally stable compounds and results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum useful for structural elucidation.[1] EI is commonly coupled with Gas Chromatography (GC-MS).[1]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile and thermally labile molecules.[1] ESI generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS).[1] It typically produces protonated molecules ([M+H]^+) with minimal fragmentation, which is useful for determining the molecular weight.[1] Further structural information can be obtained using tandem mass spectrometry (MS/MS).[1]

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

The fragmentation of pyrrole derivatives is influenced by the substituents on the ring.[2] For amides, cleavage of bonds adjacent to the carbonyl group is a common pathway.[3]

Key Predicted Fragmentation Steps:

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, M⁺˙.

-

Alpha-Cleavage: The most likely initial fragmentation is the cleavage of the N-N bond of the hydrazide group, a common pathway for hydrazides, leading to the formation of the stable pyrrole-2-carbonyl cation.

-

Loss of NH₂: Another potential fragmentation is the loss of an amino radical (•NH₂) from the hydrazide moiety.

-

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, though this typically requires higher energy.

Below is a diagram illustrating the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation pathway of this compound.

Quantitative Data

The following table summarizes the predicted quantitative data for the major ions in the mass spectrum of this compound. The monoisotopic mass is used for calculations.

| Ion Description | Chemical Formula | Predicted m/z |

| Molecular Ion | ([C₅H₇N₃O]^+. ) | 125.06 |

| Pyrrole-2-carbonyl cation | ([C₅H₄NO]^+) | 94.03 |

| Fragment from loss of •NH₂ | ([C₅H₅N₂O]^+) | 109.04 |

| Pyrrolyl cation | ([C₄H₄N]^+) | 66.03 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable derivatives of this compound, or if the compound itself is sufficiently volatile.[1]

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability.

-

Filter the sample through a 0.2 µm syringe filter before injection.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of less volatile, thermally labile, or polar compounds like this compound.[1]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

Filter the sample through a 0.2 µm syringe filter.

Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

MS/MS Analysis: Use precursor ion scan for the protonated molecule ([M+H]^+) (m/z 126.07) and product ion scan to obtain fragmentation data.

Experimental and Data Analysis Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Caption: General workflow for MS analysis of this compound.

References

Crystal Structure of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1H-pyrrole-2-carbohydrazide, a molecule of interest in medicinal chemistry due to the established biological activities of pyrrole derivatives.[1][2][3] This document details the molecular geometry, intermolecular interactions, and the experimental procedures used for its synthesis and crystallographic analysis.

Molecular and Crystal Structure

This compound (C₅H₇N₃O) crystallizes in an orthorhombic system.[1][2][3] The crystal structure is characterized by a network of intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture.

Crystallographic Data

The fundamental crystallographic parameters for this compound have been determined by single-crystal X-ray diffraction.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₇N₃O | [1][2] |

| Formula Weight (Mᵣ) | 125.14 | [1][2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P b c a | [2] |

| a (Å) | 9.9789 (16) | [1][2] |

| b (Å) | 8.5633 (14) | [1][2] |

| c (Å) | 13.657 (2) | [1][2] |

| Volume (V) (ų) | 1167.0 (3) | [1][2] |

| Z | 8 | [1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |

| Temperature (T) | 296 K | [1][2] |

| Crystal Size (mm) | 0.31 × 0.28 × 0.16 | [1][2] |

| Absorption Coeff. (μ) (mm⁻¹) | 0.11 | [1][2] |

| R-factor [F² > 2σ(F²)] | 0.043 | [2] |

| wR(F²) | 0.146 | [2] |

| Goodness-of-fit (S) | 1.04 | [2] |

Intermolecular Interactions

The stability of the crystal packing is primarily attributed to a network of hydrogen bonds.[1][2][4] Specifically, intermolecular N—H⋯N and N—H⋯O interactions link adjacent molecules, resulting in the formation of a supramolecular grid.[1][2][4] The key hydrogen bonds identified are N1—H1⋯N3, N2—H2⋯O1, and N3—H3B⋯O1.[1][2]

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |

| N1—H1···N3ⁱ | 0.86 | 2.15 | 2.996 (2) | 169 | [2] |

| N2—H2···O1ⁱⁱ | 0.86 | 2.06 | 2.8422 (19) | 151 | [2] |

| N3—H3B···O1ⁱⁱⁱ | 0.91 (3) | 2.12 (3) | 3.023 (3) | 168 (2) | [2] |

| Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2; (iii) x-1/2, -y+1/2, -z+1 |

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate.[1][4]

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.1392 g)

-

Hydrazine hydrate (80% in water, 0.5 mL)

-

Diethyl ether (Et₂O)

-

Absolute ethyl alcohol

Procedure:

-

Ethyl 1H-pyrrole-2-carboxylate and hydrazine hydrate were combined in a 25 mL round-bottomed flask equipped with a magnetic stirrer.[1]

-

The temperature of the mixture was raised to 70°C and maintained for 45 minutes.[1]

-

The mixture was then cooled to room temperature, leading to the formation of a suspension.[1]

-

The resulting solid was collected by filtration.[1]

-

The collected solid was washed with diethyl ether.[1]

-

The final product was purified by recrystallization from absolute ethyl alcohol, yielding 0.113 g (90% yield) of this compound.[1]

Caption: Synthetic workflow for this compound.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained from the recrystallization process.

Data Collection and Refinement:

-

Structure Solution: The structure was solved using SHELXS97.[1][3]

-

Structure Refinement: The structure was refined using SHELXL97.[1][3]

-

Hydrogen Atoms: Hydrogen atoms attached to N3 were located in a difference Fourier map. All other H atoms were placed in calculated positions and refined using a riding model.[1]

Caption: Experimental workflow for crystallographic analysis.

Relevance in Drug Development

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and antitubercular properties.[1][2] Some benzylidene pyrrole-2-carbohydrazide derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis.[5] This makes ENR a viable target for the development of new antibacterial agents.

The structural information presented in this guide is fundamental for understanding the stereochemistry and intermolecular interaction potential of this compound. This knowledge can be leveraged for the rational design of novel derivatives with enhanced binding affinity for biological targets like ENR, aiding in the development of new therapeutic agents.

Caption: Role of crystal structure data in drug development.

References

A Technical Guide to Determining the Solubility of 1H-Pyrrole-2-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and overall therapeutic efficacy. This technical guide addresses the solubility of 1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed framework of established experimental protocols for researchers to determine its solubility in various solvents. It includes methodologies for equilibrium and kinetic solubility assays, a structured template for data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary information to generate reliable and reproducible solubility data for this compound, thereby supporting its further investigation and potential development as a therapeutic agent.

Introduction

This compound is a derivative of pyrrole, a significant heterocyclic scaffold in many biologically active compounds.[1][2] The hydrazide functional group is also a key feature in many pharmaceuticals, contributing to their biological activity through various interactions.[3] The solubility of such a compound is a fundamental property that dictates its behavior in both in vitro and in vivo systems. Poor aqueous solubility, for instance, can be a major hurdle in the development of oral drug formulations, leading to low bioavailability.[4][5]

Presentation of Solubility Data

To ensure clarity and facilitate comparison, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for presenting such data.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask | |||

| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| User-defined solvent |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for two standard types of solubility measurement: thermodynamic (equilibrium) and kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours.

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery.[4][5] These assays measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Liquid handling system or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or UV absorbance

Procedure (Nephelometric Method):

-

Prepare a series of dilutions of the this compound DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO-compound solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should typically be low (e.g., <5%) to minimize its effect on solubility.

-

Mix the solutions and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility, along with the structured format for data presentation, are intended to promote standardized and high-quality data generation. This will not only aid in the immediate research context but also contribute valuable information to the broader scientific community, facilitating the evaluation of this compound in drug discovery and development pipelines.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Thermal Stability of 1H-Pyrrole-2-Carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile biological activities. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and formulation into therapeutic agents. This technical guide provides a comprehensive overview of the known thermal properties of this compound and its derivatives. In the absence of detailed public domain data on its thermal decomposition, this document offers standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform their own stability assessments. Furthermore, a generalized thermal decomposition pathway for carbohydrazide derivatives is proposed, and a standard workflow for thermal stability analysis is presented.

Introduction

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules, both natural and synthetic. When functionalized with a carbohydrazide group at the 2-position, the resulting this compound serves as a key intermediate for the synthesis of various derivatives with potential therapeutic applications. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its shelf-life, safety, and efficacy. Thermal decomposition can lead to loss of potency, formation of toxic impurities, and changes in physical properties. Therefore, a thorough understanding of the thermal behavior of this compound is essential for its successful application in drug discovery and development.

Known Thermal Properties

While specific studies detailing the comprehensive thermal decomposition profile of this compound are not widely available in the public literature, its melting point has been well-documented. The melting point provides the initial indication of the compound's thermal stability under atmospheric pressure.

Table 1: Melting Points of this compound and Its Derivatives

| Compound | Melting Point (°C) |

| This compound | 236 - 238 |

| This compound | 178 - 182[1] |

| 3,4-dihydroxybenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide | 220 - 222[1] |

| 3-chlorobenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide | 181 - 183[1] |

| 2-nitrobenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide | 194 - 196[1] |

| 3-nitrobenzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide | 196 - 198[1] |

Note: Discrepancies in the melting point of the parent compound may arise from different experimental conditions or sample purity.

Experimental Protocols for Thermal Analysis

To determine the detailed thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques employed.[2][3] The following sections provide standardized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This analysis provides information on decomposition temperatures, residual mass, and the kinetics of degradation.

Objective: To determine the onset of decomposition and the mass loss profile of this compound upon heating.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur.

-

Determine the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any other endothermic or exothermic events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 300 °C (or a temperature beyond the melting point but below the onset of decomposition determined by TGA) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Proposed Thermal Decomposition Pathway and Experimental Workflow

Generalized Thermal Decomposition of a Carbohydrazide

While the specific decomposition mechanism of this compound needs to be elucidated experimentally (e.g., by TGA coupled with mass spectrometry or FTIR), a generalized pathway for carbohydrazides can be proposed. The initial steps likely involve the cleavage of the N-N bond and the C-N bond of the hydrazide moiety. At lower temperatures, the decomposition of hydrazine derivatives often yields ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) are the dominant products.[5] The pyrrole ring itself is relatively stable but may undergo fragmentation or polymerization at higher temperatures.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a compound like this compound.

References

- 1. vlifesciences.com [vlifesciences.com]

- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 3. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrole Carbohydrazide Scaffold: A Versatile Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole carbohydrazide scaffold, a unique heterocyclic motif, has garnered significant attention in the field of medicinal chemistry due to its remarkable and diverse biological activities. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of pyrrole carbohydrazide derivatives, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols and a systematic analysis of structure-activity relationships are presented to aid researchers in the design and development of novel therapeutics based on this privileged scaffold.

Synthesis of the Pyrrole Carbohydrazide Scaffold and Its Derivatives

The synthesis of the core 1H-pyrrole-2-carbohydrazide and its subsequent derivatization, typically through the formation of Schiff bases, is a straightforward and versatile process.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrazinolysis of an appropriate pyrrole ester.

Experimental Protocol:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 1H-pyrrole-2-carboxylic acid ethyl ester (1 mmol).

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (80% in water, 0.5 mL).

-

Heating: Increase the temperature of the mixture to 70°C and maintain for 45 minutes.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature, which will result in the formation of a suspension.

-

Isolation and Purification: Filter the suspension, wash the solid precipitate with diethyl ether, and recrystallize from absolute ethanol to obtain pure this compound.

Caption: General synthesis workflow for pyrrole carbohydrazide derivatives.

Synthesis of (E)-N'-Substituted Benzylidene-1H-pyrrole-2-carbohydrazide Derivatives (Schiff Bases)

The carbohydrazide core is readily converted to a wide array of derivatives, most commonly Schiff bases, by condensation with various aldehydes or ketones.

Experimental Protocol:

-

Reactants: Dissolve equimolar quantities of this compound and a substituted aromatic aldehyde in absolute ethanol.

-

Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for an appropriate time (typically monitored by Thin Layer Chromatography - TLC).

-

Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

Antimicrobial and Antifungal Activity

Derivatives of the pyrrole carbohydrazide scaffold have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

One of the key mechanisms underlying the antimycobacterial activity of these compounds is the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme. ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The bacterial ENR is structurally distinct from its mammalian counterpart, making it an attractive target for selective antibacterial drug design.

Caption: Inhibition of the mycobacterial FAS-II pathway by pyrrole carbohydrazide derivatives.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of pyrrole carbohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The tables below summarize the MIC values of representative compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Pyrrole Carbohydrazide Derivatives (MIC in µg/mL)

| Compound ID | Derivative Substitution | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| 3f | 4-Hydroxybenzylidene | Potent | Potent | Potent | - | |

| 3g | 3,4-Dimethoxybenzylidene | Potent | Potent | Potent | - | |

| 3i | 4-Chlorobenzylidene | Potent | Potent | Potent | - | |

| GS4 | 4-(Dimethylamino)benzylidene | - | - | - | - |

Note: "Potent" indicates significant activity was reported, but specific MIC values were not provided in the abstract. Further literature review is needed for precise values.

Table 2: Antifungal Activity of Pyrrole Carbohydrazide Derivatives (MIC in µg/mL)

| Compound ID | Derivative Substitution | C. albicans | A. niger | Reference |

| 3a | Benzylidene | Potent | Potent | |

| 3g | 3,4-Dimethoxybenzylidene | Potent | Potent | |

| 3h | 4-(Dimethylamino)benzylidene | Potent | Potent |

Note: "Potent" indicates significant activity was reported, but specific MIC values were not provided in the abstract. Further literature review is needed for precise values.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis.

Workflow:

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Anticancer Activity

The pyrrole carbohydrazide scaffold has also emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Pyrrole carbohydrazide derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for anticancer drugs as it leads to the safe and effective elimination of malignant cells. The apoptotic cascade is a complex signaling pathway involving a family of cysteine proteases called caspases. Studies have shown that some pyrrole-containing compounds can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Intrinsic apoptosis pathway induced by pyrrole carbohydrazide derivatives.

In addition to apoptosis, certain pyrrole carbohydrazide derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents the cells from dividing and growing uncontrollably. The cell cycle is a tightly regulated process involving a series of checkpoints controlled by cyclins and cyclin-dependent kinases (CDKs). Some pyrrole hydrazones have been shown to cause an accumulation of cells in the S phase or G2/M phase of the cell cycle, suggesting an interference with the molecular machinery that governs these transitions.

Caption: Cell cycle arrest at S or G2/M phase by pyrrole carbohydrazide derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of pyrrole carbohydrazide derivatives are quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 3: Anticancer Activity of Pyrrole Carbohydrazide Derivatives (IC50 in µM)

| Compound ID | Derivative Substitution | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | Reference |

| 1C | Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrazone | - | - | - | |

| C8 | 3-Chlorobenzohydrazide | 9.54 | - | - | |

| C18 | 4-Nitrobenzohydrazide | 10.38 | - | - |

Note: The IC50 value for compound 1C was reported against SH-4 melanoma cells (44.63 ± 3.51 μM).

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with the pyrrole carbohydrazide derivative for a specified time.

-

Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with the test compound.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole carbohydrazide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring of the Schiff base.

-

Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OH, -OCH3, -N(CH3)2) on the benzylidene ring has been shown to enhance antibacterial and antifungal activity. Specifically, hydroxyl and methoxy substitutions often lead to potent activity.

-

Anticancer Activity: The substitution pattern on the benzylidene ring also significantly influences the anticancer potency. For instance, the position of aldehyde condensation on the pyrrole ring (α- vs. β-) can affect bioactivity, with β-aldehyde derivatives showing greater antiproliferative effects in some cases.

Conclusion

The pyrrole carbohydrazide scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis and the ease of introducing chemical diversity through the formation of Schiff bases and other derivatives make it an attractive starting point for drug discovery programs. The demonstrated broad-spectrum antimicrobial and potent anticancer activities, coupled with an increasing understanding of their mechanisms of action, highlight the significant biological potential of this scaffold. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to develop clinically viable drug candidates based on the pyrrole carbohydrazide core.

Methodological & Application

Synthesis of 1h-Pyrrole-2-carbohydrazide from ethyl 1H-pyrrol-2-carboxylate